3,5-Dichlorophenylthiourea basic properties
3,5-Dichlorophenylthiourea basic properties
An In-Depth Technical Guide to the Basic Properties of 3,5-Dichlorophenylthiourea
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Dichlorophenylthiourea (3,5-DCPT), a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. As a member of the thiourea family, 3,5-DCPT's structure, characterized by a dichlorinated phenyl ring, imparts specific electronic and steric properties that dictate its reactivity and biological potential. This document details its physicochemical characteristics, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential biological and toxicological profile based on data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for further investigation and application.
Introduction and Significance
Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention for their broad spectrum of applications. They serve as crucial intermediates in organic synthesis, key components in commercial products like dyes and textiles, and perhaps most importantly, as scaffolds for a multitude of biologically active agents.[1] The core thiourea moiety (S=C(NH)₂) exhibits a rich chemical behavior, including thione-thiol tautomerism and the ability to act as a potent ligand for metal ions through its sulfur and nitrogen donor atoms.[1][2]
The introduction of substituted aryl groups to the thiourea core allows for the fine-tuning of its properties. 3,5-Dichlorophenylthiourea incorporates a phenyl ring with two electron-withdrawing chlorine atoms in the meta positions. This substitution pattern significantly influences the molecule's electron density, lipophilicity, and steric profile, which in turn can modulate its reactivity and interactions with biological targets. The documented anticancer, antibacterial, and antioxidant properties of various substituted thioureas provide a strong rationale for the detailed investigation of derivatives like 3,5-DCPT.[1][3]
Physicochemical and Structural Properties
3,5-Dichlorophenylthiourea is a white crystalline powder under standard conditions.[4] Its core structure consists of a planar thiourea group linked to a 3,5-dichlorinated aromatic ring. The fundamental properties are summarized below.
Table 1: Physicochemical Properties of 3,5-Dichlorophenylthiourea
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,5-Dichlorophenyl)thiourea | [4] |
| CAS Number | 107707-33-5 | [4] |
| Molecular Formula | C₇H₆Cl₂N₂S | [4] |
| Molecular Weight | 221.11 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 177-179 °C | [4] |
| Boiling Point | 323.3 ± 52.0 °C (Predicted) | [4] |
| Density | 1.563 g/cm³ (Predicted) | [4] |
| pKa | 12.09 ± 0.70 (Predicted) | [4] |
Synthesis and Characterization
The most direct and common method for synthesizing N-aryl thioureas is the reaction of an aromatic amine with a source of thiocyanate. The following section details a reliable protocol for the synthesis of 3,5-DCPT from 3,5-dichloroaniline.
Synthesis Pathway: The Döbner-von Miller Reaction Analogue
The synthesis proceeds via the reaction of 3,5-dichloroaniline with ammonium thiocyanate in an acidic medium. The aniline, protonated by the acid, undergoes nucleophilic attack on the thiocyanate ion. This is followed by rearrangement to form the more stable N-substituted thiourea. The acid serves as a catalyst, activating the aniline for the reaction.
Caption: General workflow for the synthesis of 3,5-Dichlorophenylthiourea.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for synthesizing substituted phenylthioureas.[5][6]
Materials:
-
3,5-Dichloroaniline (1.0 eq)
-
Ammonium thiocyanate (1.1 eq)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dichloroaniline (0.1 mol, 16.20 g).
-
Acidification: Add deionized water (25 mL) and concentrated hydrochloric acid (9 mL). Heat the mixture to 60-70 °C with stirring until the aniline salt fully dissolves.
-
Reactant Addition: Cool the solution for approximately one hour. Slowly add ammonium thiocyanate (0.11 mol, 8.37 g) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The solution will become cloudy as the product begins to form.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration.
-
Purification:
-
Wash the crude solid with copious cold deionized water to remove unreacted ammonium thiocyanate and ammonium chloride.
-
Perform recrystallization by dissolving the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to yield white crystals.
-
Filter the purified crystals, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Structural Characterization Protocol
The identity and purity of the synthesized 3,5-DCPT should be confirmed using standard analytical techniques.
Caption: Standard workflow for the analytical characterization of 3,5-DCPT.
Expected Spectroscopic Data:
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals. The N-H protons will appear as two broad singlets at lower field (δ 9-10 ppm). The aromatic protons on the dichlorophenyl ring will appear as two signals: a triplet (or sharp singlet) for the proton at C4 (between the two chlorine atoms) and a doublet (or broad singlet) for the two equivalent protons at C2 and C6, typically in the δ 7-8 ppm range.
-
¹³C NMR (in DMSO-d₆): The most downfield signal will be the thiocarbonyl carbon (C=S) around δ 180-185 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.
-
FT-IR (KBr Pellet): Key vibrational bands are expected for N-H stretching (two bands, ~3400-3100 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=S stretching (~810 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum will show a characteristic molecular ion peak [M+H]⁺ at m/z 221. The key feature will be the isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), which provides definitive evidence of the dichlorinated structure.
Reactivity and Chemical Behavior
The chemical properties of 3,5-DCPT are governed by the interplay between the thiourea functional group and the dichlorophenyl ring.
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Nucleophilicity and Basicity: The sulfur atom is the primary nucleophilic center, readily participating in reactions such as alkylation. The nitrogen atoms also possess lone pairs but their nucleophilicity is reduced by resonance with the thiocarbonyl group and the electron-withdrawing nature of the aryl substituent.
-
Ligand Formation: Like other thioureas, 3,5-DCPT can act as an excellent ligand for transition metals.[1] Coordination can occur through the sulfur atom (monodentate) or through both a nitrogen and the sulfur atom (bidentate, chelation), leading to the formation of stable metal complexes.[1] This property is crucial for its application in catalysis and materials science.
-
Acidity: The N-H protons are weakly acidic and can be deprotonated by strong bases.
-
Aromatic Ring Reactivity: The two chlorine atoms are strong deactivating, meta-directing groups.[7] This makes the aromatic ring highly resistant to electrophilic substitution reactions. Nucleophilic aromatic substitution is possible but requires harsh reaction conditions.
Potential Biological and Toxicological Profile
While specific biological data for 3,5-DCPT is limited in readily available literature, a strong profile can be inferred from structurally related compounds.
-
Antimicrobial and Anticancer Potential: Thiourea derivatives are well-documented for their wide range of biological activities.[1] The presence of halogen substituents on the phenyl ring is often associated with enhanced antimicrobial and cytotoxic effects.[3] Dichlorophenyl-containing compounds have shown promise as anticancer and antimicrobial agents, suggesting that 3,5-DCPT is a viable candidate for screening in these areas.[8]
-
Toxicological Considerations: Caution is warranted due to the structural alerts within the molecule. The precursor, 3,5-dichloroaniline, is a known metabolite of certain pesticides and has its own toxicological profile.[9] Furthermore, a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has been shown to cause hepatotoxicity that is mediated by cytochrome P450 enzymes.[10][11] This suggests that 3,5-DCPT could potentially undergo metabolic activation to reactive intermediates.
Table 2: Summary of Potential Biological Activities and Hazards
| Area | Insight from Analogues | Reference(s) |
| Anticancer | Dichlorophenyl and thiourea scaffolds are common in cytotoxic compounds. | [3][8] |
| Antimicrobial | Halogenated thioureas often exhibit antibacterial and antifungal activity. | [1][3] |
| Antioxidant | Some dichlorophenyl thiourea derivatives show strong antioxidant potential. | [1] |
| Toxicology | Potential for hepatotoxicity based on related dichlorophenyl compounds. Classified as an irritant. | [4][10][11] |
Conclusion
3,5-Dichlorophenylthiourea is a compound with a well-defined chemical structure and accessible synthetic route. Its physicochemical properties are largely dictated by the combination of the polar thiourea group and the nonpolar, electron-deficient dichlorophenyl ring. While its full biological potential remains to be explored, the extensive research on related thiourea derivatives suggests it is a promising candidate for investigation in drug discovery, particularly in the development of new antimicrobial and anticancer agents. However, its structural similarity to known toxicants necessitates a thorough and cautious toxicological evaluation in any future development efforts. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and further investigate this intriguing molecule.
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